[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps, including esterification and phosphorylation reactions. The process typically starts with the esterification of tridecanoic acid and tetradecanoic acid with glycerol. This is followed by the phosphorylation of the resulting diester with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as chromatography and crystallization are employed to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of [(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: shares similarities with other phospholipids and glycerophospholipids.
Phosphatidylcholine: A major component of cell membranes, similar in structure but with different fatty acid chains.
Phosphatidylethanolamine: Another phospholipid with a similar backbone but different head group.
Uniqueness
The uniqueness of this compound lies in its specific fatty acid composition and the presence of the trimethylazaniumyl group. These features confer distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C36H70NO10P |
---|---|
Molecular Weight |
707.9 g/mol |
IUPAC Name |
[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C36H70NO10P/c1-5-6-7-8-9-10-11-15-18-21-24-27-35(40)44-31-33(32-46-48(42,43)45-30-29-37(2,3)4)47-36(41)28-25-22-19-16-13-12-14-17-20-23-26-34(38)39/h33H,5-32H2,1-4H3,(H-,38,39,42,43)/t33-/m1/s1 |
InChI Key |
LEUFNPCYKIWNSX-MGBGTMOVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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